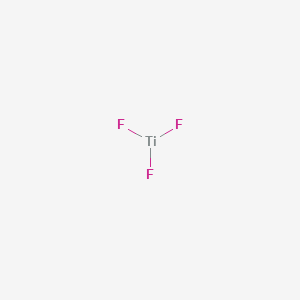
Titanium(III) fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It appears as a violet, paramagnetic solid and is one of two known titanium fluorides, the other being titanium tetrafluoride . Titanium(III) fluoride adopts a defect perovskite-like structure, where each titanium center has octahedral coordination geometry, and each fluoride ligand is doubly bridging .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Titanium(III) fluoride can be synthesized by dissolving titanium metal in hydrogen fluoride. This reaction typically occurs under controlled conditions to ensure the complete dissolution of titanium .
Industrial Production Methods: In industrial settings, titanium trifluoride is often produced through a similar method involving the reaction of titanium metal with hydrogen fluoride. The process requires careful handling due to the corrosive nature of hydrogen fluoride .
Analyse Des Réactions Chimiques
Types of Reactions: Titanium(III) fluoride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: In the presence of air, titanium trifluoride slowly oxidizes to form titanium(IV) fluoride.
Reduction: this compound can be reduced using hydrogen or other reducing agents to form titanium metal.
Substitution: It can react with other halides to form different titanium halide compounds.
Major Products:
Oxidation: Titanium(IV) fluoride (TiF₄)
Reduction: Titanium metal (Ti)
Substitution: Various titanium halides such as titanium(III) chloride (TiCl₃) and titanium(III) bromide (TiBr₃).
Applications De Recherche Scientifique
Titanium(III) fluoride has diverse applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and hydrogenation processes.
Biology and Medicine: While not extensively used in biological applications, its potential as a catalyst in biochemical reactions is being explored.
Industry: this compound is utilized in the production of high-purity titanium powder through electrolysis of a fluoride salt melt.
Mécanisme D'action
The mechanism of action of titanium trifluoride primarily involves its role as a catalyst. It facilitates various chemical reactions by providing an active site for reactants to interact. The molecular targets and pathways involved depend on the specific reaction it catalyzes. For example, in hydrogenation reactions, titanium trifluoride activates hydrogen molecules, enabling them to react with unsaturated organic compounds .
Comparaison Avec Des Composés Similaires
- Titanium(III) chloride (TiCl₃)
- Titanium(III) bromide (TiBr₃)
- Titanium(III) iodide (TiI₃)
- Titanium(IV) fluoride (TiF₄)
Comparison: Titanium(III) fluoride is unique due to its defect perovskite-like structure, which provides distinct catalytic properties compared to other titanium halides. While titanium(III) chloride, bromide, and iodide also exhibit catalytic activity, their structures and reactivity differ. Titanium(IV) fluoride, on the other hand, is more stable and less reactive than titanium trifluoride .
Activité Biologique
Titanium(III) fluoride (TiF₃), with the CAS number 13470-08-1, is a compound of titanium that has garnered interest due to its unique properties and potential applications in various fields, including biomedicine. This article explores the biological activity of TiF₃, focusing on its interactions with biological systems, potential therapeutic uses, and relevant research findings.
- Molecular Formula : TiF₃
- Molecular Weight : 104.862 g/mol
- InChIKey : NLPMQGKZYAYAFE-UHFFFAOYSA-K
- Solubility : Water insoluble, which influences its biological interactions and applications.
Biological Activity Overview
Titanium compounds, particularly TiF₃, have shown various biological activities, including antimicrobial effects and potential applications in dental care and tissue engineering. The following sections summarize key findings from recent studies.
Antimicrobial Properties
Applications in Dentistry
- Dental Materials : Titanium fluoride compounds have been explored as alternatives to traditional fluoride treatments in dentistry. TiF₄ has been shown to effectively reduce mineral loss in dentin and inhibit the growth of cariogenic bacteria . Although direct studies on TiF₃ are sparse, its potential use in dental varnishes could be inferred from these findings.
- Case Studies : Clinical evaluations have noted that titanium-based fluoride treatments can enhance the remineralization of enamel and dentin surfaces, providing a protective effect against caries .
Table 1: Summary of Biological Activity Studies Involving Titanium Compounds
Case Studies
Several studies have investigated the biological performance of titanium surfaces modified with fluorine:
- A study demonstrated that fluorine plasma-etched titanium surfaces showed significantly higher cell viability compared to untreated surfaces after 72 hours . This suggests that fluorine modifications can enhance biocompatibility.
- Another investigation focused on the interaction between titanium surfaces and biofilms, revealing that fluoride treatments could potentially alter biofilm formation dynamics on titanium implants .
Propriétés
Numéro CAS |
13470-08-1 |
|---|---|
Formule moléculaire |
F3Ti |
Poids moléculaire |
104.862 g/mol |
Nom IUPAC |
titanium(3+);trifluoride |
InChI |
InChI=1S/3FH.Ti/h3*1H;/q;;;+3/p-3 |
Clé InChI |
NLPMQGKZYAYAFE-UHFFFAOYSA-K |
SMILES |
F[Ti](F)F |
SMILES canonique |
[F-].[F-].[F-].[Ti+3] |
Key on ui other cas no. |
13470-08-1 |
Pictogrammes |
Corrosive |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















